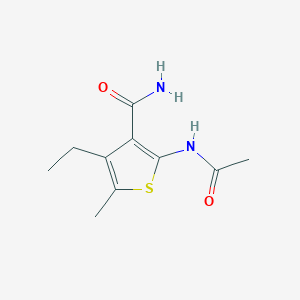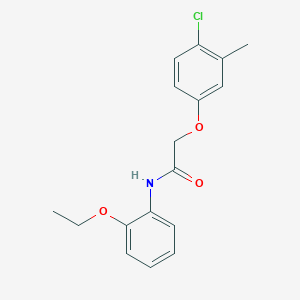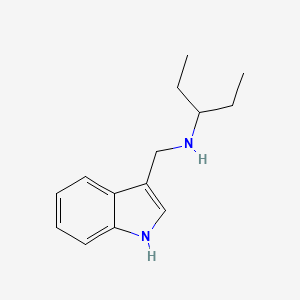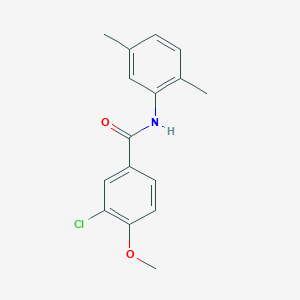![molecular formula C17H16N2O2S B5697465 N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide, commonly known as DMF, is an organic compound that belongs to the class of thiazole derivatives. DMF has gained considerable attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mécanisme D'action
The mechanism of action of DMF is not fully understood, but it is believed to involve the modulation of various signaling pathways. DMF has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. DMF has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and physiological effects:
DMF has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMF can induce apoptosis in cancer cells and inhibit the proliferation of various cancer cell lines. DMF has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal studies, DMF has been shown to have neuroprotective effects and to improve motor function in models of multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
DMF is a relatively stable compound that can be easily synthesized in moderate to high yields. DMF is also readily available commercially. However, DMF is a toxic compound that should be handled with care. DMF is also relatively expensive, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of DMF. One potential direction is the development of DMF-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of the structure and function of proteins using DMF as a probe. DMF can also be used as a building block for the synthesis of novel bioactive molecules. In material science, DMF can be used as a solvent for the synthesis of novel metal-organic frameworks and as a precursor for the synthesis of conducting polymers.
Méthodes De Synthèse
DMF can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenyl isothiocyanate with furfurylamine in the presence of a base. Another method involves the reaction of 2-amino-4-(2,5-dimethylphenyl)thiazole with furfuryl chloride in the presence of a base. The synthesis of DMF is relatively straightforward and can be achieved in moderate to high yields.
Applications De Recherche Scientifique
DMF has shown potential applications in various fields of scientific research. In medicinal chemistry, DMF has been shown to possess anticancer, anti-inflammatory, and antiviral activities. DMF has also been used as a building block for the synthesis of various bioactive molecules. In biochemistry, DMF has been used as a probe to study the structure and function of proteins. In material science, DMF has been used as a solvent for the synthesis of metal-organic frameworks and as a precursor for the synthesis of conducting polymers.
Propriétés
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-10-6-7-11(2)13(9-10)15-12(3)22-17(18-15)19-16(20)14-5-4-8-21-14/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUPDDVOQPCEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(SC(=N2)NC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate](/img/structure/B5697390.png)

![N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5697399.png)




![5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5697441.png)
![4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)

![(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid](/img/structure/B5697464.png)

